molecular formula C13H17N3O B2553092 1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine CAS No. 1429419-03-3

1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine

Cat. No.: B2553092
CAS No.: 1429419-03-3
M. Wt: 231.299
InChI Key: DCRCGMOYYBZOMU-UHFFFAOYSA-N
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Description

1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a phenoxy group bearing an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution reactions: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Phenoxy group introduction: The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Phenol derivatives, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine
  • 1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-5-amine
  • 1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-3-amine

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-3-(4-propan-2-ylphenoxy)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9(2)10-4-6-11(7-5-10)17-13-12(14)8-16(3)15-13/h4-9H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRCGMOYYBZOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NN(C=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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